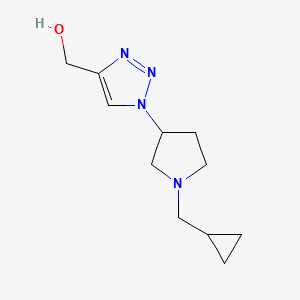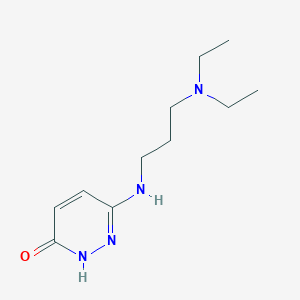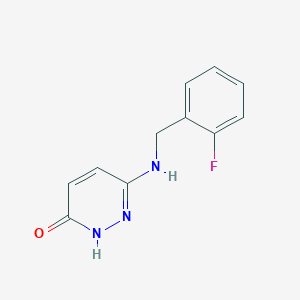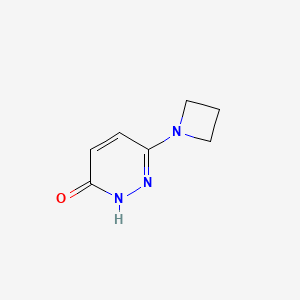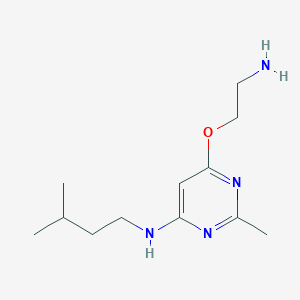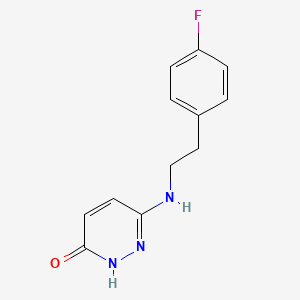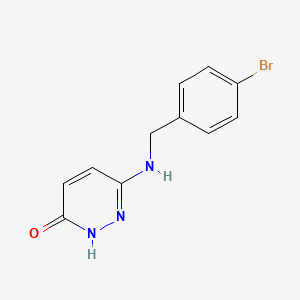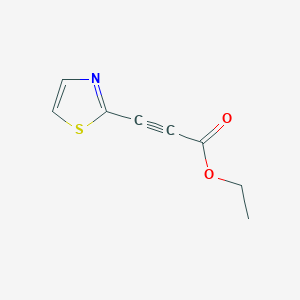
3-(1,3-tiazol-2-il)prop-2-inoato de etilo
Descripción general
Descripción
“Ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate” is a chemical compound with the molecular formula C8H7NO2S. It has a molecular weight of 181.21 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “Ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate” consists of a five-membered thiazole ring attached to a prop-2-ynoate group . The thiazole ring is a heterocyclic compound that includes one sulfur and one nitrogen atom .
Physical and Chemical Properties Analysis
The physical and chemical properties of “Ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate” are not fully detailed in the retrieved data. Thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Aplicaciones Científicas De Investigación
Actividad antioxidante
Se ha encontrado que los derivados de tiazol, incluido el 3-(tiazol-2-il)propiolato de etilo, exhiben actividad antioxidante . Los antioxidantes son sustancias que pueden prevenir o retrasar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y de otro tipo.
Actividad analgésica y antiinflamatoria
Se ha encontrado que los compuestos relacionados con el anillo de tiazol actúan como moléculas de fármacos analgésicos y antiinflamatorios . Esto sugiere que el 3-(tiazol-2-il)propiolato de etilo podría usarse potencialmente en el tratamiento del dolor y la inflamación.
Actividad antimicrobiana y antifúngica
Se ha informado que los derivados de tiazol tienen propiedades antimicrobianas y antifúngicas . Esto indica que el 3-(tiazol-2-il)propiolato de etilo podría usarse potencialmente en el desarrollo de nuevos agentes antimicrobianos y antifúngicos.
Actividad antiviral
También se ha encontrado que los derivados de tiazol exhiben propiedades antivirales . Esto sugiere que el 3-(tiazol-2-il)propiolato de etilo podría usarse potencialmente en el desarrollo de nuevos fármacos antivirales.
Actividad neuroprotectora
Se ha encontrado que los compuestos relacionados con el anillo de tiazol exhiben propiedades neuroprotectoras . Esto sugiere que el 3-(tiazol-2-il)propiolato de etilo podría usarse potencialmente en el tratamiento de enfermedades neurodegenerativas.
Actividad antitumoral o citotóxica
Se ha encontrado que los derivados de tiazol exhiben propiedades antitumorales o citotóxicas . Esto indica que el 3-(tiazol-2-il)propiolato de etilo podría usarse potencialmente en el desarrollo de nuevos fármacos contra el cáncer .
Inhibición de la ADN girasa B
El 3-(tiazol-2-il)propiolato de etilo ha sido diseñado como un nuevo inhibidor de la ADN girasa B basado en tiazol y etilurea . La ADN girasa es una enzima bacteriana esencial que superenrolla el ADN, e inhibir esta enzima es una estrategia utilizada en la terapia antibacteriana.
Actividades antidiabéticas, anti-Alzheimer, antihipertensivas y hepatoprotectoras
Se ha encontrado que los tiazoles exhiben una amplia gama de otras actividades biológicas, incluidas las actividades antidiabéticas, anti-Alzheimer, antihipertensivas y hepatoprotectoras . Esto sugiere que el 3-(tiazol-2-il)propiolato de etilo podría usarse potencialmente en el tratamiento de estas afecciones.
Mecanismo De Acción
Target of Action
Ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate is a derivative of the thiazole ring, which has been found in many potent biologically active compounds Thiazole derivatives have been known to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, they can act as inhibitors, blocking the activity of certain enzymes or proteins, or they can bind to receptors, triggering specific cellular responses .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Análisis Bioquímico
Biochemical Properties
Ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
Ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation in certain cell types . Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of Ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It can also modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of Ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .
Metabolic Pathways
Ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it can inhibit enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation. Additionally, it affects metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy production and utilization .
Transport and Distribution
The transport and distribution of Ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate within cells and tissues are essential for its biological activity. This compound is transported by specific transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, it can localize to specific compartments or organelles, where it exerts its effects. The localization and accumulation of this compound are influenced by its interactions with cellular transporters and binding proteins .
Subcellular Localization
Ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate exhibits specific subcellular localization, which is crucial for its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it affects cellular energy production, or to the nucleus, where it modulates gene expression. The subcellular localization of this compound is essential for its role in various biochemical and cellular processes .
Propiedades
IUPAC Name |
ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-2-11-8(10)4-3-7-9-5-6-12-7/h5-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLDLCHIIQOGTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=NC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


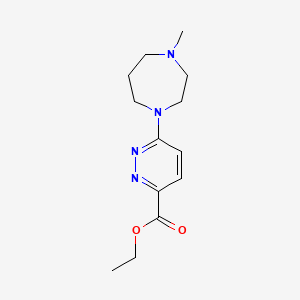
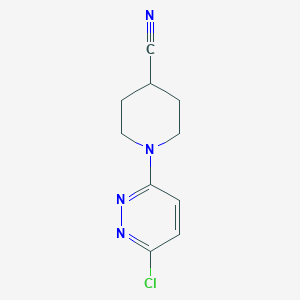
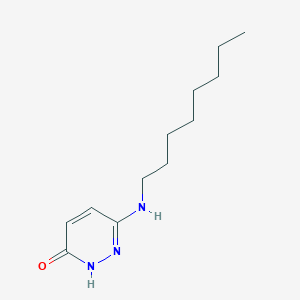
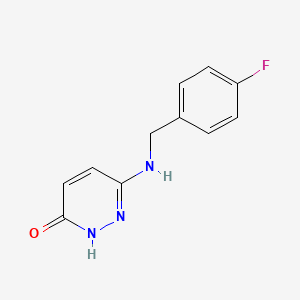
![N-methyl-5,6-dihydro-4H-cyclopenta[c]furan-5-amine](/img/structure/B1492158.png)

